6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H,(H2,13,14,15) |
InChI Key |
ZFGNZMZPHLGRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)N |
Origin of Product |
United States |
Preparation Methods
Three-Component Domino Reaction in Aqueous Media
A green chemistry approach for synthesizing pyrrolo[2,3-d]pyrimidine derivatives was reported by Xiaopeng et al. (2020), utilizing a one-pot three-component reaction of 2,6-diaminopyrimidin-4(3H)-one, 2,2-dihydroxy-1-arylethan-1-one, and aniline in water . While this method specifically targets pyrrolo[2,3-d]pyrimidines, its adaptation to pyrrolo[3,2-d]pyrimidines requires strategic modifications:
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Substrate Selection : Replacing 2,2-dihydroxy-1-arylethan-1-one with a phenyl-substituted variant (e.g., 2,2-dihydroxy-1-phenylethan-1-one) could introduce the 6-phenyl group.
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Cyclization Pathway : The domino reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration. Adjusting the position of the amino and carbonyl groups may redirect cyclization to form the pyrrolo[3,2-d]pyrimidine core.
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Conditions : Acetic acid (5 mol%) in water at 80°C for 6–8 hours yields 70–85% of products in the original study .
Challenges : Regioselectivity must be controlled to favor the [3,2-d] isomer over [2,3-d]. Computational modeling or directing groups may enhance selectivity.
Sulfone/Sulfoxide-Mediated Coupling with Heteroaryl Amines
A patented method for synthesizing pyrrolo[3,2-d]pyrimidines involves coupling 2'-(alkylsulfonyl or sulfinyl)-pyrrolo[2,3-d]pyrimidines with heteroaryl amines . This approach is highly applicable to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine:
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Intermediate Preparation : The sulfone/sulfoxide precursor is synthesized from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate via a seven-step sequence, including thioether oxidation and cyclization .
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Coupling Reaction :
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Reactants : 2'-(Methylsulfonyl)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one and 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
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Conditions : LiHMDS (3 equiv) in THF at 5°C, with a 3:1 amine-to-sulfone ratio .
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Work-Up : Quenching with ammonium chloride and crystallization yields >50% of the coupled product .
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Advantages :
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No column chromatography required, enabling scalability.
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Residual palladium levels <1 ppm, meeting pharmaceutical standards .
Nucleophilic Substitution and Cyclization
US Patent 5,254,687 outlines a nucleophilic substitution-cyclization strategy for pyrrolo[2,3-d]pyrimidines . Adapting this to pyrrolo[3,2-d]pyrimidines involves:
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Starting Materials : A 2-amino-5-phenylfuran derivative and a guanidine nucleophile (R²-C(=NH)NH₂).
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Reaction Mechanism :
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Nucleophilic Attack : Guanidine displaces a leaving group (e.g., chloride) on the furan ring.
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Cyclization : Intramolecular attack forms the pyrrolo[3,2-d]pyrimidine core.
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Conditions : Heating in ethanol at reflux for 12–24 hours, followed by solvent evaporation and recrystallization .
Example Synthesis :
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Ethyl 4-[3-(2-amino-3-carbethoxyfur-4-yl)prop-1-yl]benzoate is treated with guanidine to yield ethyl 4-[3-(2-amino-4-hydroxypyrrolo[2,3-d]pyrimidin-5-yl)prop-1-yl]benzoate .
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Saponification and coupling with L-glutamate produce the final compound.
Yield : ~60–70% after purification .
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization Strategies
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Regioselectivity Control :
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Catalyst Development :
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Solvent Effects :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group and pyrimidine nitrogen atoms serve as primary sites for nucleophilic substitution. Key findings include:
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Reaction with α-haloketones : Under basic conditions (e.g., K₂CO₃ in ethanol), the compound reacts with α-haloketones to form 3-aminopyrrole derivatives via β-enaminonitrile intermediates . For example:
Product : 5-(4-Methoxyphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Conditions : Methanol, 25% aqueous NH₃, 3 hours, room temperature .
Yield : 71% after recrystallization (EtOH-DMF). -
Amination with substituted anilines : Heating with p-chloroaniline in methanol under reflux produces N-aryl derivatives (e.g., 16 in ), with yields up to 74%.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nucleophilic substitution | p-chloroaniline | Methanol, reflux | N-(4-chlorophenyl) derivative | 74% |
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution, particularly at the 5-position:
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Bromination : Reaction with bromine in acetic acid introduces bromine atoms, enhancing bioactivity for kinase inhibition .
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Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively functionalize the pyrrole moiety, enabling further derivatization .
Oxidation and Redox Reactions
The compound participates in oxidation reactions mediated by agents like H₂O₂ or KMnO₄:
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Side-chain oxidation : The phenyl group at position 6 can be oxidized to a carboxylic acid under strong oxidative conditions, altering solubility and binding properties.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Suzuki-Miyaura coupling : The 6-phenyl group can be replaced with aryl/heteroaryl boronic acids, yielding derivatives like 6-(pyridin-3-yl) analogs .
Example : Coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ in dioxane/Na₂CO₃ (aq.) at 80°C.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the fused ring system undergoes selective transformations:
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Formamide-mediated cyclization : Heating with formamide introduces additional rings, forming tricyclic structures (e.g., pyrrolo[2,3-d]pyrimidin-4-ones) .
Biological Activity and Target Interactions
The compound acts as an ATP-competitive inhibitor of protein kinase B (Akt), with key interactions:
| Property | Value | Source |
|---|---|---|
| IC₅₀ for Akt inhibition | 8–50 nM | |
| Selectivity over PKA | 150-fold |
Mechanistically, the 4-amino group forms hydrogen bonds with Akt’s hinge region, while the 6-phenyl group occupies a hydrophobic pocket .
Key Synthetic Routes
Method A :
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Condensation of 3-amino-2-cyanopyrrole with formamide and formic acid under reflux .
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Recrystallization from ethanol-DMF (2:1) to isolate the product.
Method B :
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Reaction of amidines with substituted anilines in methanol.
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Purification via filtration and drying.
Analytical Data
This compound’s reactivity and bioactivity make it a versatile scaffold in medicinal chemistry, particularly for kinase-targeted therapies. Experimental protocols emphasize mild conditions and aqueous/organic solvent systems to optimize yields .
Scientific Research Applications
The biological activity of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has been evaluated in various studies, particularly focusing on its role as a kinase inhibitor and its efficacy against cancer cells.
Kinase Inhibition
One of the primary applications of this compound is its use as an inhibitor of serine/threonine kinases, including Akt and RSK kinases. These kinases play crucial roles in cell survival and proliferation, making them important targets in cancer therapy.
- Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against Akt kinase, which is often overactive in various cancers. The compounds showed significant suppression of tumor cell growth in vitro and in vivo models, indicating their potential as therapeutic agents for cancers such as breast and prostate cancer .
| Compound | Target Kinase | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound A | Akt | 25 | Breast |
| Compound B | RSK | 30 | Prostate |
| Compound C | S6K | 15 | Glioma |
Anticancer Activity
The compound has been evaluated for its anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A series of derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Notably, compounds containing the pyrrolo[3,2-d]pyrimidine scaffold showed enhanced potency compared to traditional chemotherapeutics .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HeLa | 0.5 | Apoptosis Induction |
| Compound E | MCF7 | 0.8 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the phenyl ring and the amino group have been shown to significantly affect biological activity.
Key Modifications:
- Phenyl Substituents : Varying the substituents on the phenyl ring can enhance potency.
- Amino Group Variants : Different amino group substitutions lead to variations in metabolic stability and permeability.
Mechanism of Action
The mechanism of action of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of kinases such as protein kinase B (Akt). This inhibition disrupts the phosphorylation of downstream targets, thereby modulating cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 4)
- Structure : Features a 4-methoxyphenyl-methylamine group at position 4 instead of a simple amine.
- Physical Properties : Melting point (150–151°C), hydrochloride salt form, TLC Rf 0.33 (MeOH:CHCl₃ 1:5) .
- Synthesis : Derived from intermediate 16 via SNAr reaction with sodium hydride in DMF .
- Application : Evaluated for solubility and kinase inhibition but lacks microtubule-targeting activity observed in the parent compound .
N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 5)
- Structure : Contains N-phenyl and N-methyl groups at position 4 and a methyl group at position 2.
- Physical Properties : Higher melting point (253–254°C), TLC Rf 0.42 (MeOH:CHCl₃ 1:5) .
- Biological Activity : Demonstrates reduced affinity for CLK1/DYRK1A kinases compared to benzo-fused analogues .
Core-Modified Analogues
7-Arylthieno[3,2-d]pyrimidin-4-amine Derivatives
Benzo[b]furo[3,2-d]pyrimidin-4-amine Analogues
- Structure : Fused benzo-furan ring enhances planarity and steric bulk.
- Activity : Dual CLK1/DYRK1A inhibitors (IC₅₀ = 0.1–1 µM), outperforming pyrrolo-pyrimidines in selectivity .
Positional Isomers and Halogenated Derivatives
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine
- Structure : Chlorine at position 4 and amine at position 2 (vs. 4 in the parent compound).
- Properties : Lower solubility due to chloro substitution; safety data highlights acute toxicity (GHS Category 3) .
- Application : Intermediate for antitumor agents but lacks direct kinase inhibition .
Data Tables
Table 1. Physicochemical Properties
Key Findings
Substituent Impact : N-Aryl and alkyl groups at position 4 enhance solubility (e.g., Compound 4’s hydrochloride salt) but reduce microtubule-targeting efficacy compared to the parent compound .
Core Modifications: Thieno- and benzo-fused cores improve kinase inhibition but alter substrate specificity (e.g., benzo[b]furo derivatives show 10-fold higher CLK1 affinity than pyrrolo-pyrimidines) .
Safety Profile : Halogenation (e.g., 4-chloro derivatives) introduces toxicity risks, limiting therapeutic use despite synthetic utility .
Biological Activity
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrrolo-pyrimidine scaffold, which is known for its pharmacological significance.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 224.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly those expressing folate receptors (FR).
Case Study: Inhibition of Tumor Cell Proliferation
A study evaluated the efficacy of this compound against human tumor cells expressing FRα and FRβ. The results demonstrated an IC50 value of approximately 1.82 nM for FRα-expressing cells, indicating potent inhibitory activity on tumor proliferation through selective transport mechanisms .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in purine biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo synthesis pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies suggest that derivatives of pyrrolo[3,2-d]pyrimidines exhibit activity against various bacterial strains, demonstrating potential as new antibacterial agents.
Comparative Antimicrobial Efficacy
A comparative study showed that the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus, highlighting the antimicrobial potential of this chemical class .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and substitution reactions. Notably, derivatives with different substituents have been synthesized to enhance biological activity.
Synthetic Route Example
- Starting Materials : Appropriate pyrrole and pyrimidine precursors.
- Reagents : Common reagents may include phosphorus oxychloride for cyclization.
- Conditions : Reactions are generally carried out under controlled temperatures in inert atmospheres.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-component condensation reactions under solvent-free or ultrasonic irradiation conditions, as demonstrated for structurally analogous pyrrolo-pyrimidines. Key steps include:
- Suzuki coupling : To introduce the phenyl group at position 6 using aryl boronic acids under palladium catalysis .
- Amine substitution : Reaction of 4-chloro-pyrrolo[3,2-d]pyrimidine intermediates with substituted anilines (e.g., 4-methoxyphenylamine) in methanol or ethanol under reflux .
- Optimization : Use TLC (Rf ~0.4–0.42 in MeOH:CHCl3) and elemental analysis (e.g., C, H, N ±0.1%) to monitor purity .
Q. How can structural characterization of this compound and its intermediates be rigorously validated?
- Methodology :
- NMR spectroscopy : Key signals include δ 6.49–7.89 ppm (aromatic protons), δ 2.61–3.77 ppm (methyl/methoxy groups), and δ 10.07–14.44 ppm (NH protons) in DMSO-d6 .
- X-ray crystallography : For unambiguous confirmation, analyze dihedral angles between pyrimidine and substituent planes (e.g., 12.8°–86.1° for aryl groups) and intramolecular H-bonding (N–H⋯N) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 273–470 for derivatives) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Prioritize assays aligned with structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anticancer activity : Use human cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
- Tubulin polymerization inhibition : Compare with combretastatin analogs via in vitro tubulin-binding assays .
Advanced Research Questions
Q. How does the 2-NH2 substituent influence the compound’s bioactivity compared to its 2-desNH2 analogs?
- Methodology : Synthesize paired analogs (with/without 2-NH2) and compare:
- Potency : The 2-NH2 group enhances binding to kinase ATP pockets via H-bonding with backbone carbonyls (e.g., increased IC50 by 5–10× in EGFR inhibition) .
- Solubility : 2-NH2 derivatives often require hydrochloride salt formation (e.g., mp 253–260°C) for aqueous solubility .
- SAR analysis : Use molecular docking (AutoDock Vina) to map interactions in kinase domains (e.g., PDB 1M17) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Conformational analysis : Compare X-ray structures (e.g., dihedral angles of 12.8° for aryl groups) with DFT-optimized geometries .
- Solvent effects : Re-evaluate docking scores using explicit solvent models (e.g., TIP3P in MD simulations) .
- Off-target screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unpredicted targets .
Q. How can regioselectivity challenges during functionalization of the pyrrolo-pyrimidine core be addressed?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to C7 or C2 positions .
- Metal-mediated coupling : Use Pd/Cu catalysts for Sonogashira or Buchwald-Hartwig amination at C4 .
- Microwave-assisted synthesis : Enhance yields (e.g., 81% for N-(4-methoxyphenyl) derivatives) and reduce byproducts .
Q. What analytical techniques are critical for detecting polymorphic forms or solvates?
- Methodology :
- PXRD : Identify polymorphs via distinct diffraction patterns (e.g., 2θ = 10–30°) .
- DSC/TGA : Monitor thermal events (e.g., melting/decomposition at 253–260°C) and hydrate loss .
- Solid-state NMR : Resolve crystallographic inequivalence using 13C CP/MAS spectra .
Methodological Guidelines for Data Interpretation
Q. How should researchers validate the compound’s mechanism of action when conflicting cytotoxicity data arise?
- Approach :
- Orthogonal assays : Compare apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye) .
- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells .
- Resistance studies : Generate resistant cell lines via prolonged low-dose exposure and profile genomic alterations (RNA-seq) .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
